4-(1H-indazol-3-yl)butanoic acid
Description
Properties
CAS No. |
1051929-63-5 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indazol-3-yl)butanoic acid typically involves the formation of the indazole ring followed by the attachment of the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indazol-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated indazole derivatives.
Scientific Research Applications
4-(1H-indazol-3-yl)butanoic acid has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives with potential biological activities.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(1H-indazol-3-yl)butanoic acid with key analogs:
Key Research Findings
- Biological Activity: The indazole moiety in this compound enables interactions with kinase ATP-binding pockets, making it valuable in developing paramagnetic probes for protein studies . In contrast, phenoxy analogs like MCPB act as synthetic auxin herbicides by mimicking plant hormones, disrupting growth regulation .
- Synthesis Complexity: Indazole derivatives require multi-step coupling reactions (e.g., LiOH-mediated hydrolysis, EDC/HOBt-mediated amidation) , whereas phenoxy compounds like MCPB are synthesized via simpler nucleophilic substitutions .
- Functional Group Impact: The phthalimide group in 4-(1,3-dioxoisoindol-2-yl)butanoic acid enhances stability and conjugation efficiency in antigen design .
Q & A
Q. What are the established synthetic routes for 4-(1H-indazol-3-yl)butanoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling indazole derivatives with butanoic acid precursors. For example, esterification reactions (e.g., acid-catalyzed condensation of indazole-3-carboxylic acid with bromobutanoic acid derivatives) followed by hydrolysis can yield the target compound. Optimization includes:
- Catalyst selection : Use palladium catalysts for cross-coupling reactions to enhance regioselectivity .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate high-purity product (>98%) .
Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify the indazole ring (δ 7.2–8.1 ppm for aromatic protons) and butanoic acid chain (δ 2.3–2.8 ppm for methylene groups) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] at m/z 231.2) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures, particularly for derivatives with heavy atoms (e.g., bromine) to enhance diffraction quality .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in crystallographic data during structural elucidation of this compound derivatives?
Methodological Answer:
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, common in flexible carboxylic acid derivatives .
- Disorder modeling : For flexible side chains, apply PART instructions to refine occupancy of disordered atoms .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements that may distort bond lengths .
Q. How can computational chemistry be applied to predict the biological activity and binding mechanisms of this compound with potential therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinase domains (e.g., MAPK or PI3K), focusing on hydrogen bonding between the carboxylic acid group and catalytic lysine residues .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to correlate structural features with anti-inflammatory or anticancer activity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, particularly for derivatives with extended alkyl chains .
Q. What experimental approaches can validate the proposed mechanism of action for this compound in enzymatic inhibition studies?
Methodological Answer:
- Enzyme Assays : Measure IC values via fluorometric assays (e.g., NADPH depletion for oxidoreductases) using a Synergy H1 microplate reader .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) between the compound and purified enzyme targets .
- Western Blotting : Assess downstream signaling (e.g., phosphorylation status of ERK or Akt) in cell lines treated with 10–100 µM compound .
Q. How can researchers address discrepancies in biological activity data across different studies involving this compound analogs?
Methodological Answer:
- Meta-analysis : Normalize data using Z-score transformation to account for variability in assay conditions (e.g., cell type, incubation time) .
- Structural Clustering : Group analogs by substituent position (e.g., para vs. meta bromine) to identify trends in activity .
- Counter-Screening : Test compounds against off-target receptors (e.g., GPCRs) to rule out nonspecific effects .
Q. What are the best practices for designing stable formulations of this compound for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility (>5 mg/mL at pH 7.4) .
- Encapsulation : Use PEGylated liposomes (size: 100–150 nm) to prolong half-life in rodent plasma .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
